[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring both 1,3-oxazole and 1,2,3-triazole moieties. Key structural attributes include:
- 1,3-Oxazole ring: Substituted with a 5-bromo-2-methoxyphenyl group at position 2 and a methyl group at position 3.
- 1,2,3-Triazole ring: Substituted with a 4-ethoxyphenyl group at position 1 and a methyl group at position 4.
- Ester linkage: The oxazole and triazole units are connected via a methyl carboxylate bridge.
Properties
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O5/c1-5-32-18-9-7-17(8-10-18)29-14(2)22(27-28-29)24(30)33-13-20-15(3)34-23(26-20)19-12-16(25)6-11-21(19)31-4/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDJASFWWROST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its diverse functional groups and potential biological activities. This article explores its biological activity, focusing on immunomodulatory effects, anticancer properties, and antimicrobial activities.
Chemical Structure and Properties
This compound features a unique combination of oxazole and triazole rings along with various aromatic substituents. Its molecular formula is with a molecular weight of 527.4 g/mol. The presence of bromine and methoxy groups enhances its lipophilicity and potential interactions with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H23BrN4O5 |
| Molecular Weight | 527.4 g/mol |
| Functional Groups | Oxazole, Triazole |
| CAS Number | 1223771-27-4 |
Immunomodulatory Effects
Research indicates that compounds with similar structural features to the target compound can exhibit significant immunomodulatory effects. For instance, isoxazole derivatives have been shown to regulate immune responses effectively. A study highlighted that certain isoxazole derivatives inhibited the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo . This suggests that the target compound may also possess similar immunosuppressive properties.
Anticancer Properties
The anticancer potential of triazole-containing compounds has been widely documented. A comparative analysis indicated that triazole derivatives could inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific arrangement of functional groups in the target compound may enhance its efficacy against cancer cells by interacting with specific molecular targets involved in tumor growth.
Antimicrobial Activity
The presence of multiple aromatic systems in the compound suggests possible antimicrobial properties. Similar compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, certain triazole derivatives have been effective against resistant strains of bacteria due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The target compound's structural features may confer similar antimicrobial efficacy.
Case Studies
Several studies have explored the biological activities of related compounds:
- Isoxazole Derivatives : A study on isoxazole derivatives showed promising results in modulating immune responses and inhibiting cancer cell proliferation .
- Triazole Compounds : Research on triazole-based molecules indicated their potential as effective anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines .
- Antimicrobial Studies : Investigations into triazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Predictive Models for Biological Activity
Quantitative structure–activity relationship (QSAR) models can be utilized to predict the biological activity of the target compound based on its structural characteristics. Tools like PASS (Prediction of Activity Spectra for Substances) can estimate potential biological activities by analyzing the compound's structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycles and Substituents
The compound’s structural uniqueness lies in its hybrid oxazole-triazole scaffold. Comparisons with similar heterocyclic systems are summarized below:
Key Observations :
- Heterocycle Diversity : The target’s oxazole-triazole hybrid contrasts with oxadiazole-thiophene () or thiazole-triazole-pyrazole systems (). The oxazole’s oxygen atom may confer distinct electronic properties compared to nitrogen-rich oxadiazoles or thiazoles .
- Substituent Effects : The 5-bromo-2-methoxyphenyl group in the target is structurally distinct from the 4-bromobenzyl () or 4-chlorophenyl () groups. Substituent position (e.g., para vs. ortho methoxy) can significantly alter bioactivity .
Functional Group and Bioactivity Comparisons
Halogenated Derivatives
- Bromo vs. The target’s bromo group may similarly improve target engagement.
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target increases lipophilicity compared to methoxy-substituted analogs (e.g., ’s 4-methoxyphenyl), which could influence membrane permeability .
Antimicrobial Potential
- Triazole-Oxadiazole Hybrids : reports that 1,3,4-oxadiazole-triazole hybrids with bromobenzyl groups exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) . The target’s oxazole-triazole scaffold may show comparable activity, though ester linkages could alter bioavailability.
- Thiazole-Triazole Derivatives: notes that chloro/thiazole derivatives display antimicrobial efficacy, suggesting halogen-heterocycle synergy .
Preparation Methods
Van Leusen Oxazole Synthesis
The 2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole core is efficiently constructed using the van Leusen protocol. Tosylmethyl isocyanide (TosMIC, 25 ) reacts with 5-bromo-2-methoxybenzaldehyde under basic conditions (K₂CO₃, methanol, reflux) to form the oxazole ring via a [3+2] cycloaddition mechanism (Scheme 1). This method achieves 72–85% yields for analogous substrates.
Key Optimization Parameters :
- Solvent : Methanol > DMF due to superior cyclization efficiency.
- Base : K₂CO₃ (2.5 equiv.) ensures complete deprotonation of TosMIC.
- Temperature : Reflux (65°C) minimizes side reactions.
Post-cyclization, the C4-methyl group is introduced via Friedel–Crafts alkylation using methyl iodide and AlCl₃ (82% yield).
Alternative Oxazole Formation via Hantzsch-Thiazole Reaction
For substrates requiring steric control, the Hantzsch-thiazole reaction adapts to oxazole synthesis. Ethyl bromopyruvate reacts with a thioamide precursor derived from 5-bromo-2-methoxyaniline, followed by oxidation with bromotrichloromethane/DBU to yield the oxazole (62% average yield).
Synthesis of the Triazole Carboxylate Fragment
Huisgen Azide-Alkyne Cycloaddition
The 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Azide Preparation : 4-Ethoxyaniline is diazotized with NaNO₂/HCl and converted to the azide using NaN₃ (89% yield).
- Alkyne Synthesis : Methyl propiolate is functionalized with a methyl group via palladium-catalyzed cross-coupling (Sonogashira conditions, 78% yield).
- Cycloaddition : The azide and alkyne react under CuI catalysis in THF/H₂O (1:1) to form the 1,4-disubstituted triazole (91% yield).
Carboxylate Activation
The triazole carboxylic acid is activated as an acid chloride using SOCl₂ (quantitative conversion) or transformed into a mixed carbonate for esterification.
Fragment Coupling: Esterification Strategies
Mitsunobu Reaction
The oxazole hydroxymethyl derivative and triazole carboxylic acid couple via Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT), achieving 68–74% yields. This method preserves stereochemistry but requires anhydrous conditions.
Steglich Esterification
DCC/DMAP-mediated coupling in dichloromethane provides moderate yields (55–62%) but is preferable for acid-sensitive substrates.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Oxazole Cyclization | Methanol, reflux | 85% → 89% |
| Triazole Formation | THF/H₂O, 50°C | 91% → 94% |
| Esterification | DCM, RT | 62% → 70% |
Catalytic Enhancements
- β-Cyclodextrin in Water : Green chemistry approaches using β-cyclodextrin as a phase-transfer catalyst improve oxazole synthesis yields by 12%.
- Microwave Assistance : Reducing reaction times from 12 h to 45 min for Huisgen cycloadditions.
Analytical Characterization Data
1H NMR (500 MHz, DMSO-d₆) :
- δ 7.53 (d, J = 8.7 Hz, 2H, Ar-H oxazole)
- δ 7.08 (d, J = 8.4 Hz, 2H, Ar-H triazole)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.41 (s, 3H, CH₃ oxazole)
HRMS (ESI+) : m/z calc. for C₂₅H₂₂BrN₃O₆ [M+H]⁺: 564.0612; found: 564.0609.
Challenges and Alternative Routes
- Regioselectivity in Oxazole Formation : Competing 2,4- vs. 2,5-substitution is mitigated by electronic directing groups (e.g., methoxy).
- Triazole Methylation : Selective C5 methylation requires LiOH/H₂O₂ oxidation post-cyclization.
- Ester Hydrolysis : Use of bulky bases (e.g., DBU) prevents undesired saponification during coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
